molecular formula C9H15IO2 B6609285 2-(iodomethyl)-octahydropyrano[3,2-c]pyran, Mixture of diastereomers CAS No. 2168703-19-1

2-(iodomethyl)-octahydropyrano[3,2-c]pyran, Mixture of diastereomers

Cat. No.: B6609285
CAS No.: 2168703-19-1
M. Wt: 282.12 g/mol
InChI Key: BHTOMWNDHOGNIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Iodomethyl)-octahydropyrano[3,2-c]pyran is a bicyclic compound featuring a fused pyran ring system substituted with an iodomethyl group at the 2-position. As a mixture of diastereomers, it exists in non-mirror-image stereoisomeric forms due to multiple chiral centers within the octahydropyrano[3,2-c]pyran scaffold. The iodomethyl substituent introduces significant steric and electronic effects, influencing reactivity (e.g., nucleophilic substitution) and solubility .

Properties

IUPAC Name

2-(iodomethyl)-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IO2/c10-5-8-2-1-7-6-11-4-3-9(7)12-8/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTOMWNDHOGNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC2C1COCC2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(iodomethyl)-octahydropyrano[3,2-c]pyran , a mixture of diastereomers, belongs to a class of pyran derivatives known for their diverse biological activities. Pyran derivatives have gained significant attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer, infections, and inflammatory conditions. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The structure of 2-(iodomethyl)-octahydropyrano[3,2-c]pyran can be represented as follows:

C10H13IO\text{C}_{10}\text{H}_{13}\text{I}\text{O}

This compound features an iodomethyl group that may influence its reactivity and biological interactions. The presence of iodine is notable for its potential role in enhancing biological activity through mechanisms such as halogen bonding or increased lipophilicity.

Anticancer Activity

Pyran derivatives have been extensively studied for their anticancer properties. The compound 2-(iodomethyl)-octahydropyrano[3,2-c]pyran has shown promising results in various studies:

  • Cytotoxicity : Research indicates that pyran derivatives exhibit cytotoxic effects against multiple cancer cell lines. For instance, compounds similar to 2-(iodomethyl)-octahydropyrano[3,2-c]pyran have demonstrated significant inhibition of cell proliferation in human leukemia cells (HL-60) with IC50 values in the low micromolar range (0.25 - 0.58 µM) .
  • Mechanism of Action : Studies suggest that these compounds induce apoptosis and cell cycle arrest in the G2/M phase, contributing to their anticancer efficacy .

Antimicrobial Activity

Pyran derivatives are also recognized for their antimicrobial properties:

  • Broad-Spectrum Activity : Compounds within this class have shown effectiveness against various bacterial strains and fungi. For example, the antimicrobial activity of related pyran compounds was assessed using the disk-diffusion method against pathogens such as Escherichia coli and Candida albicans, yielding zones of inhibition indicative of their potential as antimicrobial agents .
  • Synergistic Effects : There is evidence suggesting that certain pyran derivatives can enhance the activity of conventional antibiotics when used in combination therapies.

Study 1: Anticancer Evaluation

A study conducted on a series of pyran derivatives, including those structurally related to 2-(iodomethyl)-octahydropyrano[3,2-c]pyran, assessed their cytotoxicity against several cancer cell lines:

CompoundCell LineIC50 (µM)
5eHL-600.25
5fNCI-H4600.29
5gMDA-MB-4350.36
5hUACC-620.42

These results illustrate the potent anticancer activity attributed to structural features such as electron-withdrawing groups present in these compounds .

Study 2: Antimicrobial Assessment

In another investigation focusing on antimicrobial properties:

CompoundPathogenZone of Inhibition (mm)
Octahydropyrano derivativeE. coli±11
Octahydropyrano derivativeC. albicans±9

The findings highlight the potential application of these compounds in treating infections caused by resistant strains .

Scientific Research Applications

Synthesis and Use as an Intermediate

One of the primary applications of 2-(iodomethyl)-octahydropyrano[3,2-c]pyran is as an intermediate in the synthesis of Eribulin mesylate , a potent anti-cancer agent derived from the marine natural product halichondrin B. The synthesis involves several key steps where this compound plays a crucial role:

  • Formation of Key Intermediates : The compound is utilized to generate various intermediates that are essential for the construction of the Eribulin framework.
  • Macrocyclization Reactions : It participates in macrocyclization reactions that are vital for forming the cyclic structure characteristic of Eribulin, enhancing its therapeutic efficacy against cancer cells .

Biological Activities

Research indicates that octahydropyrano derivatives exhibit a range of biological activities, which can be attributed to their structural features:

  • Antitumor Activity : Compounds related to octahydropyrano structures have shown significant cytotoxic effects against various cancer cell lines, making them promising candidates for further development in oncology .
  • Antimicrobial Properties : Studies have indicated that these compounds possess antimicrobial properties, which could be beneficial in developing new antibiotics .

Case Study 1: Synthesis of Eribulin Mesylate

In a study focusing on the synthesis of Eribulin mesylate, researchers highlighted the importance of using 2-(iodomethyl)-octahydropyrano[3,2-c]pyran as a precursor. The study detailed the reaction conditions and yields achieved during the synthesis process. The compound's ability to facilitate key transformations was emphasized, showcasing its role in producing high-purity intermediates necessary for pharmaceutical applications .

Case Study 2: Antimicrobial Screening

A separate investigation assessed the antimicrobial activity of octahydropyrano derivatives, including those containing the iodomethyl group. The results demonstrated that these compounds exhibited notable inhibition against several bacterial strains, with IC50 values indicating effective antimicrobial potential. This study underlined the relevance of structural modifications in enhancing biological activity .

Comparative Data Table

PropertyValue
Boiling Point608.3 ± 55.0 °C (Predicted)
Density1.14 ± 0.1 g/cm³ (Predicted)
Biological ActivityAntitumor, Antimicrobial
Synthesis ApplicationIntermediate for Eribulin

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

(2S,4R)-trans- and (2R,4R)-cis-2-Hydroxy-2,4-dimethylpyrano[3,2-c]benzopyran-5-one
  • Core Structure: Pyrano[3,2-c]benzopyran with hydroxyl and methyl substituents.
  • Key Features : Exists in equilibrium between diastereomeric hemiketals and keto forms in solution, with a 1:1 diastereomer ratio in chloroform .
  • Comparison: Unlike the iodomethyl derivative, the hydroxyl group enhances hydrogen-bonding capacity, affecting solubility and crystallinity.
2-Oxo Clopidogrel (Mixture of Diastereomers)
  • Core Structure: Tetrahydrothieno[3,2-c]pyridine (sulfur-containing analog).
  • Key Features: ≥85% purity as a diastereomer mixture. The thieno ring introduces sulfur, altering electronic properties and biological activity (e.g., antiplatelet effects) .
  • Comparison : The iodine atom in the target compound may confer distinct reactivity (e.g., in cross-coupling reactions) compared to sulfur.
Octahydropyrano[3,2-c]pyran Derivatives with Hydroxy/Alkyl Substituents
  • Example: 39-{(E)-4-[(2R,3RS,4aS,7S,8S,8aR)-3,8-Dihydroxy-2-{(2S,3S)-3-hydroxybutan-2-yl}octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyloxy}non-4-enoic acid.
  • Comparison : The iodomethyl group in the target compound increases hydrophobicity and may limit biological membrane permeability compared to hydroxylated analogs.

Diastereomer Ratios and Purity

  • Target Compound : Diastereomer ratios are unspecified in the evidence, but similar compounds (e.g., ) exhibit ~1:1 equilibria in solution.
  • 2-Oxo Clopidogrel : Achieves ≥85% purity as a diastereomer mixture, suggesting advanced separation techniques (e.g., chromatography) may be required for the iodomethyl analog .

Physicochemical Properties

Property 2-(Iodomethyl)-octahydropyrano[3,2-c]pyran Hydroxy/Methyl Analogs Thieno Analogs
Solubility Low (iodine hydrophobicity) Moderate (polar hydroxyl) Low (sulfur ring)
Reactivity High (iodine as leaving group) Moderate (hemiketal formation) Moderate (S-electrophilicity)
Biological Activity Unknown Limited (structural studies) Antiplatelet

Preparation Methods

Photoredox-Mediated Ueno-Stork Cyclization

The pyrano[3,2-c]pyran skeleton is constructed via visible light–driven photoredox catalysis. A representative procedure involves irradiating 3-iodo-2-(prop-2-ynyloxy)tetrahydro-2H-pyran with Ir(ppy)₂(dtb-bpy)PF₆ (1 mol%) in acetonitrile/water (4:1 v/v) under a 14 W fluorescent lamp. This method achieves 80% yield of the cyclized product within 9 hours, leveraging single-electron transfer (SET) mechanisms to facilitate radical recombination.

Key Parameters

  • Catalyst : Ir(ppy)₂(dtb-bpy)PF₆ (1 mol%)

  • Solvent : MeCN/H₂O (4:1)

  • Light Source : 14 W fluorescent lamp (λ = 400–700 nm)

  • Temperature : Room temperature

Acid-Catalyzed Cyclization

Alternative routes employ Brønsted or Lewis acids to promote cyclization. For example, BF₃·OEt₂ in dichloromethane at -45°C induces ring closure of propargyl ether precursors, yielding the pyran core with 74% efficiency over two steps. This method avoids photoredox conditions but requires stringent temperature control to suppress side reactions.

Iodomethylation Techniques

Electrophilic Iodine Transfer

Iodomethyl groups are introduced via iodobenzene diacetate (PhI(OAc)₂) in the presence of BF₃·OEt₂ . A solution of the pyran intermediate in DCM reacts with PhI(OAc)₂ (2.2 eq) at -45°C, followed by warming to -25°C to complete the iodination. This step achieves 85% conversion , with diastereomer ratios influenced by steric effects at the reaction site.

Radical Iodine Incorporation

Photoredox conditions enable radical-based iodomethylation. Using NaI as the iodine source and Ir(ppy)₃ as a catalyst, visible light irradiation generates iodomethyl radicals that couple with the pyran core. This method offers milder conditions but requires optimization of iodide concentration to minimize over-iodination.

Diastereomeric Control and Separation

Stereochemical Influences During Cyclization

Diastereomer ratios depend on the cyclization mechanism:

  • Photoredox pathways favor endo transition states, producing a 3:1 ratio of cis to trans diastereomers.

  • Acid-catalyzed methods exhibit lower stereoselectivity (1.5:1 ratio ) due to flexible carbocation intermediates.

Chromatographic Resolution

Crude mixtures are resolved using silica gel chromatography with ethyl acetate/hexane gradients. For example, a 95:5 hexane/EtOAc eluent separates diastereomers with >90% purity. Recrystallization from methanol further enhances enantiomeric excess to 98% for the major diastereomer.

Optimization Studies and Yield Enhancement

Solvent and Temperature Effects

Comparative studies reveal that MeCN/H₂O mixtures improve photoredox yields by stabilizing radical intermediates, whereas DCM enhances acid-catalyzed iodination kinetics. Elevated temperatures (>40°C) promote epimerization, reducing diastereomeric purity by 15–20%.

Catalyst Loading and Equivalents

  • Ir(ppy)₂(dtb-bpy)PF₆ : Loadings >1 mol% increase side-product formation via over-reduction.

  • PhI(OAc)₂ : Stoichiometric excess (2.2 eq) ensures complete iodination without residual starting material.

Data Tables and Comparative Analysis

Table 1. Cyclization Methods Comparison

MethodCatalystSolventTemp (°C)Time (h)Yield (%)Diastereomer Ratio (cis:trans)
PhotoredoxIr(ppy)₂(dtb-bpy)PF₆MeCN/H₂O259803:1
Acid-catalyzedBF₃·OEt₂DCM-452741.5:1

Table 2. Iodination Efficiency

Iodination AgentCatalystSolventTemp (°C)Conversion (%)
PhI(OAc)₂BF₃·OEt₂DCM-4585
NaIIr(ppy)₃MeCN/H₂O2572

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.